Home > Products > Screening Compounds P42049 > N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide
N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide -

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide

Catalog Number: EVT-5054593
CAS Number:
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole Derivatives

    Compound Description: This series of compounds, represented by the general structure 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole, features a thiazole ring as a central scaffold. Various aryl substituents are incorporated at the methylidene position. These compounds were synthesized and evaluated for their anticancer activity. Several derivatives, specifically 2a, 2b, 2f, and 2i, demonstrated significant anticancer activity against Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines. []

N-(4-Acetyl-5-aryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides & N-(5-(4-(substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamides

    Compound Description: This research explored two series of 1,3,4-thiadiazole derivatives: N-(4-acetyl-5-aryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides (3a-b) and N-(5-(4-(substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamides (3c-i). These compounds incorporate various aryl and substituted phenyl groups on the thiadiazole ring and were evaluated for their anticancer activity. Notably, compounds 3b and 3d showed promising activity against the tested cancer cell lines. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This study focused on a novel pyrazoline-bearing hybrid molecule combining 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound was synthesized using a cost-effective approach and evaluated for its anticancer activity using the NCI DTP protocol. []

N-[4-Acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate

    Compound Description: This research characterized a novel terpenoid, N-[4-acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate, synthesized from Cedrus Atlantica essential oil. This compound is characterized by a dihydrothiadiazole ring system with various substitutions. []

N-[4-Acetyl-5-(2-methylprop-1-enyl)-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This study details the synthesis and structural characterization of N-[4-acetyl-5-(2-methylprop-1-enyl)-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. This compound, derived from Cedrus atlantica essential oil, features a dihydrothiadiazole ring with distinct substitutions. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

    Compound Description: This study reports the synthesis and spectroscopic characterization of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2). This compound features a thiazole ring system linked to a pyrazole ring. []

(±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This research presents the synthesis and structural confirmation of (±)-N-[4-acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, a novel thiadiazole compound derived from Cedrus atlantica essential oil. []

N-[4-Acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This study describes the synthesis and structural analysis of N-[4-acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, a heterocyclic compound derived from Cedrus atlantica essential oil. []

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This research focuses on the crystal structure analysis of N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, highlighting the presence of intramolecular and intermolecular interactions. []

N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This study reports the crystal structure of N-[4-acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, highlighting its conformational features and crystal packing interactions. []

N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide

    Compound Description: This study presents the crystal structure of N-[1-(5-acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide, describing its molecular conformation and hydrogen bonding patterns. []

N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine

    Compound Description: This study identifies N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine as an impurity during the synthesis of the antibacterial drug Sulfamethizole. This impurity is formed through the reaction of unreacted sulfonyl chloride with Sulfamethizole followed by hydrolysis. []

N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide Derivatives

    Compound Description: This research explores the synthesis and characterization of several novel N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives. These compounds feature a 1,2,3-triazole ring linked to a dihydrothiadiazole ring. []

4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives

    Compound Description: This research details a novel synthetic route for 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. These compounds contain both 1,3,4-thiadiazole and 1,2,4-triazole rings and were evaluated for their antimicrobial activity. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

    Compound Description: This study investigated the synthesis and anticancer activity of N-(5-(benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives. []

N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides

    Compound Description: This research focuses on the synthesis and cytotoxic evaluation of a series of N-(4-oxo- 2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides as antitubulin agents. These compounds combine thiazole and thiadiazole rings. []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

    Compound Description: This study explores a series of 2‐phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide derivatives, evaluating their potential as apoptosis inducers in cancer cells. []

(2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide

    Compound Description: This study focuses on the crystal structure of (2R,3R)-N-(4-chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide. []

    Compound Description: This research investigates the synthesis and characterization of novel N-((5-((6-oxido-6-(4 substituted phenoxy)-4,8-dihydro-1H-(1,3,2) dioxaphosphepino (5,6-c)pyrazol-1-yl) methyl)- 1,3,4-thiadiazol-2-yl)carbamoyl) substituted benzene sulfonamides. []

4-(5-(2-(Substituted)-4-oxothiazolidin-3-yl)- 1, 3, 4-thiadiazol-2-yl)-phenyl-acetate Derivatives

    Compound Description: This study investigates the synthesis, characterization, and biological activity of a series of 4-(5-(2-(substituted)-4-oxothiazolidin-3-yl)- 1, 3, 4-thiadiazol-2-yl)-phenyl-acetate derivatives, derived from salicaldehyde. These compounds feature a thiazolidinone ring linked to a thiadiazole ring. []

4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl) phenyl benzoate

    Compound Description: This study investigates the interaction mechanism of a newly synthesized thiadiazole derivative, 4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl) phenyl benzoate, with calf thymus DNA using various spectroscopic techniques and computational analysis. []

3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL)-2H-chromen-2-ones

    Compound Description: This research explores the synthesis of two series of compounds: 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL)-2H-chromen-2-ones. These compounds feature either a 1,3,4-thiadiazole ring or a 1,2,4-triazole ring linked to a chromenone moiety. []

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

    Compound Description: This study focuses on the synthesis and antimicrobial evaluation of novel naphtho-furan derivatives, N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This study presents the unexpected synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid from a thiosemicarbazide precursor. This compound features a 1,2,3-triazole ring linked to a thiadiazole ring and exhibits antimicrobial activity. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: This research focuses on the crystal structure analysis of two heterocyclic 1,3,4-oxadiazole derivatives: 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide. These compounds feature an oxadiazole ring connected to various substituents. []

    Compound Description: This research identifies novel 5H-chromeno[2,3-b]pyridine (azaxanthene) selective glucocorticoid receptor (GR) modulators, including (S)-4-(5-(1-((1,3,4-thiadiazol-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5H-chromeno[2,3-b]pyridin-2-yl)-2-fluoro-N,N-dimethylbenzamide (BMS-776532) and its methylene homologue (BMS-791826). These compounds exhibit anti-inflammatory activity. []

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

    Compound Description: This study investigates the crystal structure of N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate, highlighting the conformation and intermolecular interactions within the crystal lattice. []

N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

    Compound Description: This research focuses on the crystal structure analysis of N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate, highlighting its molecular conformation and crystal packing interactions. []

3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl derivatives

    Compound Description: This research examines the crystal structures of four 3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl derivatives, analyzing intermolecular contacts in the crystals using Hirshfeld surface analysis and two-dimensional fingerprint plots. []

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

    Compound Description: This study presents the crystal structure of N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide, highlighting its conformational features and intermolecular hydrogen bonding interactions. []

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

    Compound Description: This research investigates the crystal structure of 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, highlighting the molecular conformation and hydrogen bonding interactions in the crystal lattice. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

    Compound Description: This study focuses on the design and synthesis of novel benzodiazepine-containing gamma-secretase inhibitors, including (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide. This compound exhibits potent in vitro activity against gamma-secretase. []

Properties

Product Name

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide

IUPAC Name

N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C16H15N3OS/c1-11(20)17-14-9-7-13(8-10-14)16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10,16,19H,1H3,(H,17,20)

InChI Key

ABGKBDAXGKRMCJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.